(3-Chlorophenyl)(4-methylphenyl)methanamine
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Overview
Description
(3-Chlorophenyl)(4-methylphenyl)methanamine is an organic compound with the molecular formula C14H14ClN. It is a derivative of methanamine, where the hydrogen atoms are substituted with a 3-chlorophenyl and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-methylphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
(3-Chlorophenyl)(4-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(4-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(3-methylphenyl)methanamine: This compound has a similar structure but with different positions of the chlorine and methyl groups.
(3-Chlorophenyl)(4-chlorophenyl)methanamine: Another similar compound with two chlorine substituents instead of one chlorine and one methyl group.
Uniqueness
(3-Chlorophenyl)(4-methylphenyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorine and a methyl group can affect its interactions with other molecules, making it distinct from other similar compounds .
Biological Activity
(3-Chlorophenyl)(4-methylphenyl)methanamine, with the molecular formula C14H14ClN, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique substitution pattern that may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
The synthesis of this compound typically involves the reaction between 3-chlorobenzaldehyde and 4-methylbenzylamine. Common methods include using reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine derivative.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can yield corresponding ketones or aldehydes.
- Reduction : Can produce amines or other reduced derivatives.
- Substitution : The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives containing chlorophenyl groups have been reported to exhibit significant antibacterial and antifungal activities against various pathogens .
Compound | Activity Type | Target Organism | Reference |
---|---|---|---|
This compound | Antibacterial | Various strains | |
Similar derivatives | Antifungal | Candida spp. |
Antiviral Activity
The compound's potential antiviral properties are also being explored. For example, related compounds have demonstrated effectiveness against viral infections through mechanisms that may involve inhibiting viral replication processes .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may lead to alterations in enzyme activities or receptor functions, thereby influencing various biological pathways.
- Receptor Binding : The compound may bind to specific receptors, altering their activity.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
Case Studies
Recent studies have evaluated the pharmacological effects of this compound in various models:
- A study on its effect on bacterial strains showed a significant reduction in growth rates, indicating strong antibacterial properties .
- In vitro assays have suggested potential cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent .
Comparison with Similar Compounds
This compound can be compared to other structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
(4-Chlorophenyl)(3-methylphenyl)methanamine | Different substitution pattern | Varies significantly in activity |
(3-Chlorophenyl)(4-chlorophenyl)methanamine | Two chlorines instead of one methyl | Enhanced reactivity but different activity profile |
The unique substitution pattern of this compound likely contributes to its distinct biological properties compared to these similar compounds.
Properties
IUPAC Name |
(3-chlorophenyl)-(4-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9,14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKAUKMYGXMNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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